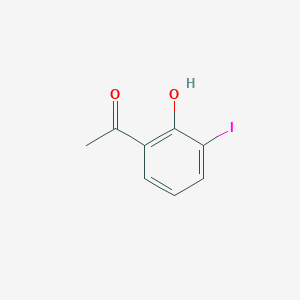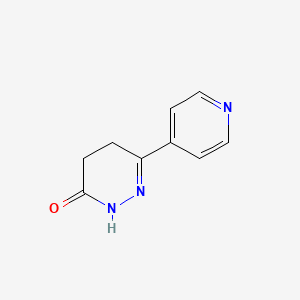
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridine ring fused to a dihydropyridazinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone typically involves the reaction of pyridine derivatives with hydrazine and other reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the dihydropyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazinone and dihydropyridazinone derivatives, which can be further utilized in medicinal chemistry .
科学研究应用
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Pyridin-2-yl derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and overall structure.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the number and position of nitrogen atoms.
Uniqueness
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is unique due to its specific combination of a pyridine ring and a dihydropyridazinone moiety.
属性
CAS 编号 |
70670-55-2 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13) |
InChI 键 |
FBOQGQULUAPQCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NN=C1C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
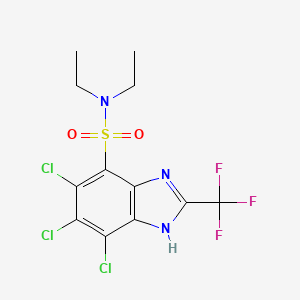
![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)
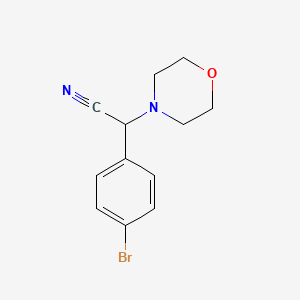
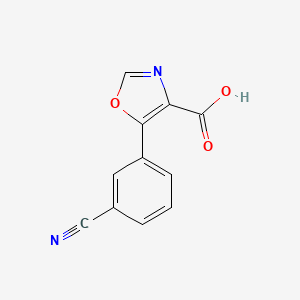
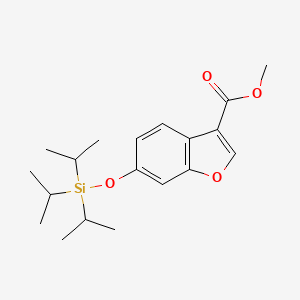
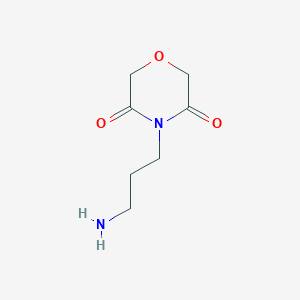
![2-{[(Phenylamino)carbonyl]amino}thiophenol](/img/structure/B8595561.png)
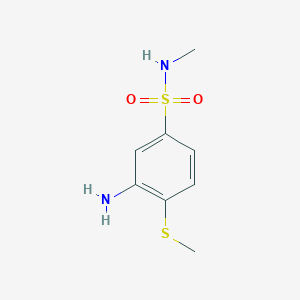
![2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride](/img/structure/B8595589.png)
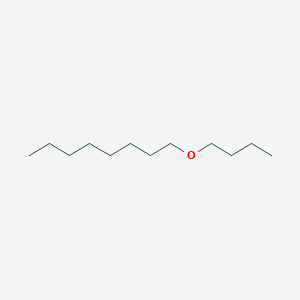
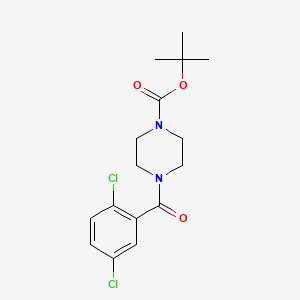
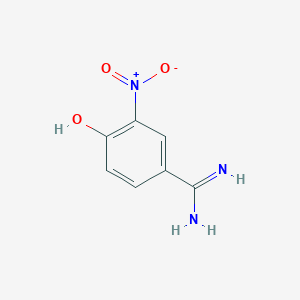
![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)
